![molecular formula C10H11NOS B2440140 2-(Furan-2-yl)-2-thiophen-3-ylethanamine CAS No. 2380081-61-6](/img/structure/B2440140.png)
2-(Furan-2-yl)-2-thiophen-3-ylethanamine
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Description
Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and one sulfur atom .
Synthesis Analysis
There are various methods for synthesizing furan and thiophene derivatives . For example, furan-2-aldehyde can be synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . The synthesis of thiophene derivatives often involves reactions with electrophiles .Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
Furan and thiophene derivatives can undergo a variety of chemical reactions . For example, furan can be acetylated to form 2-acetylfuran, and this reaction can be catalyzed by Lewis acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and computational analysis . These properties include solubility, stability, reactivity, and spectroscopic characteristics .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-2-thiophen-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-6-9(8-3-5-13-7-8)10-2-1-4-12-10/h1-5,7,9H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFTMKZDZQCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-(thiophen-3-yl)ethan-1-amine |
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